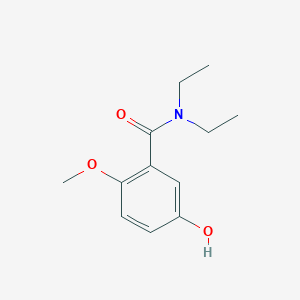![molecular formula C13H15NS2 B14397276 2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole CAS No. 89648-84-0](/img/structure/B14397276.png)
2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a sulfanyl group attached to the benzothiazole ring, which is further substituted with a 4-methylpent-3-en-2-yl group
Preparation Methods
The synthesis of 2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 4-methylpent-3-en-2-yl halide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or acetone, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alcohols.
Addition: The double bond in the 4-methylpent-3-en-2-yl group can participate in addition reactions with electrophiles like halogens or acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane or inhibit essential enzymes in microorganisms. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: A precursor in the synthesis of the compound, known for its use in rubber vulcanization.
2-Aminobenzothiazole: Used in the synthesis of dyes and pharmaceuticals.
2-(Methylthio)benzothiazole: Known for its use as a flavoring agent and in the synthesis of other chemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
CAS No. |
89648-84-0 |
|---|---|
Molecular Formula |
C13H15NS2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
2-(4-methylpent-3-en-2-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H15NS2/c1-9(2)8-10(3)15-13-14-11-6-4-5-7-12(11)16-13/h4-8,10H,1-3H3 |
InChI Key |
GPEBUSFKCQQOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)C)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)
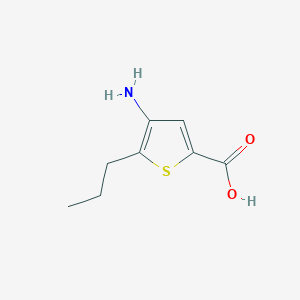


![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
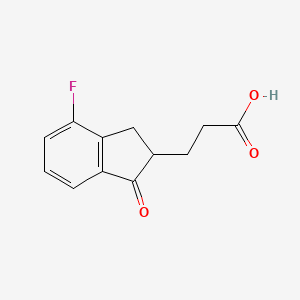
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
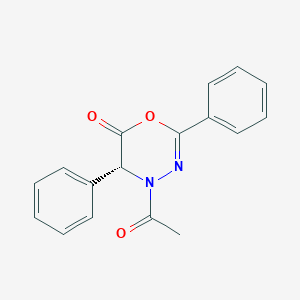
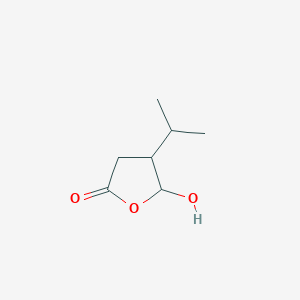
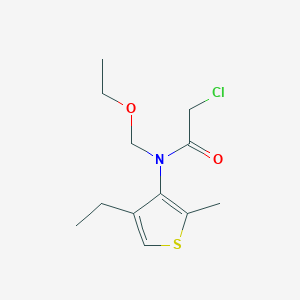

![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)
